molecular formula C17H18N2O4S2 B7638075 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B7638075
M. Wt: 378.5 g/mol
InChI Key: XZVZYZFLPRSQKM-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide, also known as Ebselen, is a synthetic organoselenium compound that has been extensively studied for its potential therapeutic applications. Ebselen has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide acts as a mimic of the natural antioxidant enzyme glutathione peroxidase, which helps reduce oxidative stress and inflammation in the body. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide can also inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory response, such as cyclooxygenase-2 and nuclear factor-kappa B. Additionally, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide can modulate the activity of various signaling pathways that are involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide has been found to possess a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide has been found to reduce oxidative stress and inflammation in the body, which can help prevent and treat various diseases. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide has also been found to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its potent antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in cell cultures and animal models. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide is also relatively stable and easy to synthesize, which makes it an attractive candidate for drug development. However, one of the limitations of using N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its potential toxicity at high doses, which can limit its therapeutic applications.

Future Directions

There are several future directions for the study of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide. One potential direction is to investigate the therapeutic potential of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide in various diseases, including neurodegenerative disorders, cancer, and infectious diseases. Another potential direction is to study the mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide in more detail, including its interactions with various signaling pathways and enzymes. Additionally, future studies could investigate the potential side effects and toxicity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide at different doses, which can help determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide can be synthesized by reacting 2-methoxy-5-methylbenzenesulfonyl chloride with 6-ethoxy-1,3-benzothiazole-2-amine in the presence of a base such as triethylamine. The reaction yields N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide as a white crystalline solid with a melting point of 223-225 °C.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and infectious diseases. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide has been found to possess potent antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide has also been found to possess neuroprotective properties, which can help protect neurons from damage and improve cognitive function.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-4-23-12-6-7-13-15(10-12)24-17(18-13)19-25(20,21)16-9-11(2)5-8-14(16)22-3/h5-10H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVZYZFLPRSQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-5-methylbenzenesulfonamide

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